![molecular formula C7H12ClN3 B1499862 2,4,5,6,7,8-ヘキサヒドロピラゾロ[3,4-d]アゼピン塩酸塩 CAS No. 928774-98-5](/img/structure/B1499862.png)
2,4,5,6,7,8-ヘキサヒドロピラゾロ[3,4-d]アゼピン塩酸塩
概要
説明
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is a heterocyclic compound that contains both nitrogen and chlorine atoms.
科学的研究の応用
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride can be achieved through several methods. One promising method involves the asymmetric Michael addition of pyrazolone to nitrostyrenes under organocatalysis conditions, followed by reductive cyclization . This method allows for the formation of chiral pyrazole derivatives, which are then cyclized to form the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
作用機序
The mechanism of action of 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Tetrahydrobenzo[b]azepines: These compounds share a similar azepine ring structure and are used in the treatment of cardiovascular diseases.
Benzazepines: These compounds also contain an azepine ring and are used in various therapeutic applications.
Uniqueness
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-8-4-2-7-6(1)5-9-10-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRIIQFKMOAWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670362 | |
| Record name | 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928774-98-5 | |
| Record name | 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



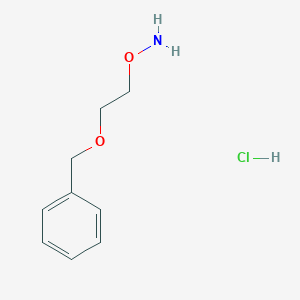
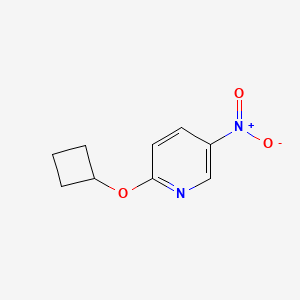
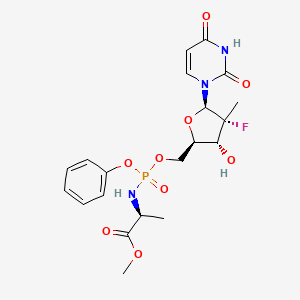
![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)
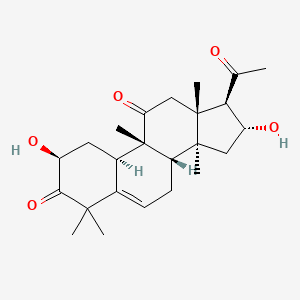


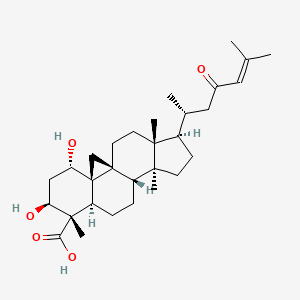
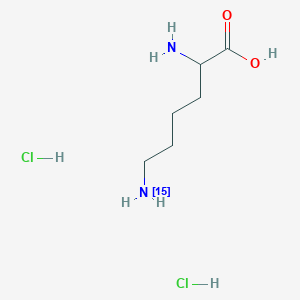
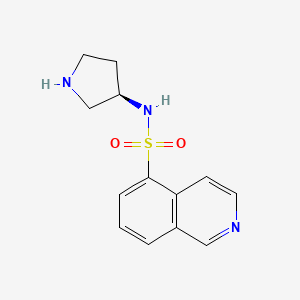
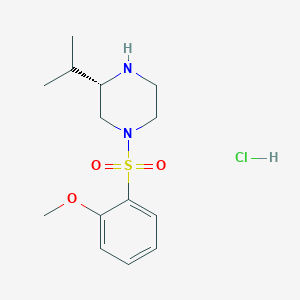
![2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine](/img/structure/B1499810.png)
![Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1499812.png)
